3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide, also known as Ro 15-4513, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide is similar to that of benzodiazepines. It binds to the benzodiazepine receptor subtype, which enhances the inhibitory effects of gamma-aminobutyric acid (GABA) on the central nervous system. This results in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to produce anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and muscle relaxant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide in lab experiments is its selectivity for the benzodiazepine receptor subtype. This allows researchers to study the effects of benzodiazepines on this specific receptor subtype. However, one of the limitations of using this compound is its potential for side effects, such as sedation and motor impairment.
Future Directions
There are several future directions for the study of 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide. One direction is the study of its potential therapeutic applications, such as in the treatment of anxiety disorders and seizures. Another direction is the study of its potential for abuse and dependence. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide involves several steps. The first step is the preparation of 2-aminobenzyl alcohol, which is then reacted with 3-methyl-2-furoic acid to form 3-methyl-N-(2-hydroxybenzyl)-2-furamide. This compound is then reacted with triethylorthoformate and sodium azide to form 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide.
Scientific Research Applications
3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of benzodiazepine receptors. It has been shown to bind selectively to the benzodiazepine receptor subtype, which is responsible for the anxiolytic and sedative effects of benzodiazepines.
properties
IUPAC Name |
3-methyl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-6-7-21-14(11)15(20)17-8-12-4-2-3-5-13(12)19-10-16-9-18-19/h2-7,9-10H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVOXTFRLNMSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.